

# Application Notes and Protocols for CCG-63802 In Vitro Assay Development

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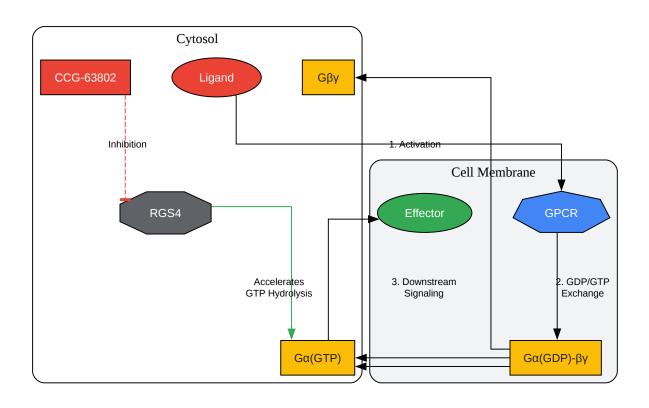
### Introduction

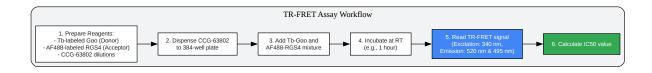
**CCG-63802** is a selective, reversible, and allosteric inhibitor of Regulator of G-protein Signaling 4 (RGS4).[1][2] It functions by specifically binding to RGS4 and obstructing its interaction with the Gαo subunit, thereby inhibiting the GTPase-accelerating protein (GAP) activity of RGS4.[1] [3] These application notes provide detailed protocols for key in vitro assays to characterize the activity and selectivity of **CCG-63802**, designed for researchers in drug discovery and G-protein coupled receptor (GPCR) signaling.

## **Mechanism of Action**

**CCG-63802** targets the RGS4 protein, a negative regulator of G-protein signaling. RGS proteins enhance the intrinsic GTPase activity of G $\alpha$  subunits, leading to the termination of the signal. By inhibiting RGS4, **CCG-63802** prolongs the active, GTP-bound state of G $\alpha$  subunits, thereby modulating downstream signaling pathways.











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## References

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